![molecular formula C24H30N6O2 B2865051 8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896806-00-1](/img/structure/B2865051.png)
8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly depending on their specific structures. For example, 2-(1-piperidinyl)benzaldehyde, a piperidine derivative, is a light yellow to yellow powder or crystals or liquid .Scientific Research Applications
- Compound X has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interference with cell cycle progression and modulation of key signaling pathways .
- Inflammation plays a crucial role in various diseases. Compound X exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. It may find applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- Compound X interacts with specific kinases, affecting cellular signaling pathways. It has been studied as a kinase inhibitor, potentially targeting kinases involved in cancer, neurodegenerative diseases, and immune responses. Further exploration is needed to identify specific targets .
- Preliminary studies indicate that Compound X possesses antiviral properties. It may inhibit viral replication by interfering with essential viral enzymes or host cell factors. Researchers are investigating its potential against RNA and DNA viruses .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require effective neuroprotective agents. Compound X has demonstrated neuroprotective effects in cellular and animal models. It may enhance neuronal survival and reduce oxidative stress .
- Beyond its biological activities, Compound X serves as a valuable building block in organic synthesis. Researchers use it to create novel derivatives with modified properties. For instance, modifications at the benzyl or piperidine moiety can fine-tune its biological effects .
Anticancer Activity
Anti-inflammatory Properties
Kinase Inhibition
Antiviral Activity
Neuroprotective Effects
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new piperidine derivatives with improved properties is a promising area of research .
properties
IUPAC Name |
6-benzyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-17-18(2)30-20-21(25-23(30)29(17)16-19-10-6-4-7-11-19)26(3)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h4,6-7,10-11H,5,8-9,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPDLBFGULRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCCCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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